Agitoxin-2 - 168147-41-9

Agitoxin-2

Catalog Number: EVT-242657
CAS Number: 168147-41-9
Molecular Formula: C169H278N54O48S8
Molecular Weight: 4091 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. [] It belongs to the α-KTx family of scorpion toxins, specifically α-KTx 3.2, which are known to target voltage-gated potassium channels (Kv channels). [] AgTx2 exhibits high affinity and selectivity for the Kv1.3 channel subtype, although it can also interact with Kv1.1, Kv1.2, and Kv1.6 to a lesser extent. [, , , , , ] This selectivity for Kv1.3 makes it a valuable tool in scientific research for studying the physiological roles of this channel and its potential as a therapeutic target.

Synthesis Analysis
  • Chemical synthesis: Solid-phase peptide synthesis (SPPS) has been successfully employed to chemically synthesize AgTx2. [] This method allows for the production of large quantities of the toxin with high purity and enables the incorporation of specific modifications for research purposes.
  • Recombinant expression: Recent studies have reported the successful recombinant expression of AgTx2 in the yeast Pichia pastoris. [] This system offers a cost-effective and efficient method for producing large quantities of the toxin with native folding, avoiding the need for complex refolding procedures often required for bacterial expression systems.
Molecular Structure Analysis

The three-dimensional structure of AgTx2 has been solved using nuclear magnetic resonance (NMR) spectroscopy. [] The toxin adopts a compact structure characterized by:

  • α/β Scaffold: A common structural motif found in scorpion toxins, consisting of a three-stranded antiparallel β-sheet and a single α-helix. [, ]
  • Disulfide Bonds: Three disulfide bridges (C1-C5, C2-C8, and C3-C17) stabilize the toxin's structure and contribute to its stability. [, ]
  • Functional Surface: One edge of the β-sheet and the adjacent face of the α-helix form a functional surface that interacts with the Kv channel. [] Key residues involved in channel binding have been identified through mutagenesis studies, including Arg24, Lys27, and Arg31. []
Mechanism of Action

Agitoxin-2 exerts its effect by physically blocking the pore of Kv1.3 channels, preventing the flow of potassium ions across the cell membrane. [, , , , , ] The toxin binds with high affinity to a site located at the extracellular entrance of the channel pore, interacting with residues within the channel's turret and pore loop regions. [, , ] This binding event physically occludes the pore, preventing potassium ion permeation and leading to inhibition of channel activity.

Physical and Chemical Properties Analysis
  • Molecular Weight: AgTx2 has a molecular weight of approximately 4.2 kDa. []
  • Solubility: The toxin is soluble in aqueous solutions. [, ]
  • Stability: The presence of three disulfide bonds confers high stability to AgTx2, making it resistant to degradation by proteases. [, , ] This stability is advantageous for research applications, allowing for prolonged experimental manipulations and storage.
Applications
  • Investigating Kv1.3 Channel Physiology: AgTx2 has been extensively used as a pharmacological tool to study the physiological roles of Kv1.3 channels in various cell types and tissues. [, , , , , , , , ]
  • Developing Kv1.3 Channel Blockers: The high affinity and selectivity of AgTx2 for Kv1.3 make it a valuable template for the development of novel therapeutic agents targeting this channel. [, , , , , ] These blockers hold potential for treating various diseases, including autoimmune disorders and neurological disorders.
  • Imaging Kv1.3 Channel Localization: Fluorescently labeled AgTx2 derivatives enable the visualization and study of Kv1.3 channel distribution and trafficking in live cells. [, , , ] This information is crucial for understanding the spatial organization and dynamic regulation of these channels in different cellular contexts.
  • Developing Biosensors and Screening Assays: AgTx2 has been employed in the development of biosensors and high-throughput screening assays for identifying novel Kv1.3 channel blockers. [, , ] These platforms utilize the specific binding of AgTx2 to Kv1.3 to detect and quantify channel-ligand interactions.
Future Directions
  • Engineering AgTx2 Derivatives: Further research can focus on engineering AgTx2 derivatives with enhanced selectivity for specific Kv channel subtypes. [, , ] This could involve modifications to the toxin's amino acid sequence or the development of chimeric toxins combining elements from different scorpion toxins.
  • Exploring Therapeutic Applications: The therapeutic potential of AgTx2 and its derivatives for treating various diseases, including autoimmune disorders, neurological disorders, and cancer, requires further investigation. [, , , , ] This would involve preclinical studies to assess efficacy, safety, and pharmacokinetic properties.
  • Developing Novel Imaging Tools: Advanced imaging techniques, such as super-resolution microscopy, can be employed in conjunction with fluorescently labeled AgTx2 derivatives to study the nanoscale organization and dynamics of Kv1.3 channels in living cells. [, , , ]

Properties

CAS Number

168147-41-9

Product Name

Agitoxin 2

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(1R,4S,7R,12R,15S,18S,21S,27S,30S,33S,39S,42R,47R,50S,56S,62S,65S,68R,75S,78S,81S,84S,89S,92S,98S)-47-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-[(2S)-butan-2-yl]-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-[(1R)-1-hydroxyethyl]-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Molecular Formula

C169H278N54O48S8

Molecular Weight

4091 g/mol

InChI

InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1

InChI Key

MNSSWZUIQUJZTG-OFZOPSLBSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN)[C@@H](C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)O)CCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.